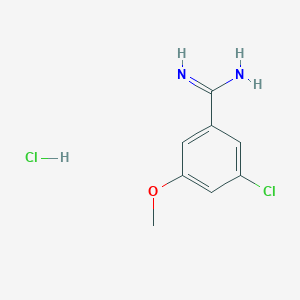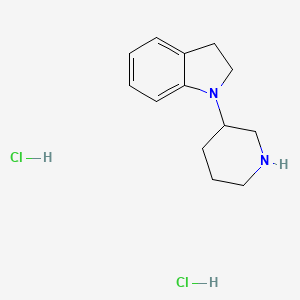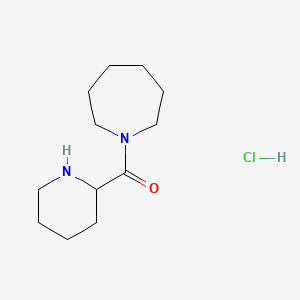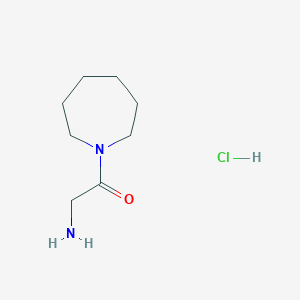
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride
Übersicht
Beschreibung
3-Chloro-5-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula C8 H9 Cl N2 O .HCl . It has a molecular weight of 221.086 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a methoxy group, and a carboximidamide group . The InChI code for this compound is 1S/C8H9ClN2O.ClH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.086 .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Properties
- A study by Xia et al. (2011) found compounds related to 3-Chloro-5-methoxybenzenecarboximidamide hydrochloride, specifically isolated from a marine endophytic fungus, exhibiting moderate antitumor and antimicrobial activity. This demonstrates potential applications in developing new pharmaceuticals for cancer and infection treatment (Xia et al., 2011).
Soil Metabolism
- Briggs and Ogilvie (1971) researched the metabolism of 3-Chloro-4-methoxyaniline and its derivatives in soil. They found that these compounds convert to various other chemicals, possibly through a free radical mechanism. This research can be instrumental in understanding the environmental fate of similar chemical compounds (Briggs & Ogilvie, 1971).
Reactivity and Stability
- The study by Smith and Stevens (1979) on the formation and reactions of chloro-methoxy-carbene, derived from compounds similar to this compound, provides insights into the reactivity and stability of these chemicals, which is vital for their use in industrial and scientific applications (Smith & Stevens, 1979).
Corrosion Inhibition
- A 2017 study by Pandey et al. synthesized novel Schiff bases, including derivatives of this compound, and evaluated their potential as corrosion inhibitors for mild steel in acidic mediums. This has implications for the use of these compounds in protecting industrial materials (Pandey et al., 2017).
Pharmaceutical Applications
- Research by Sawale et al. (2016) on the molar refraction and polarizability of a compound structurally related to this compound, demonstrated its potential application in pharmaceutical formulations due to its antiemetic and parasympathomimetic activity (Sawale et al., 2016).
Chemical Synthesis and Structural Analysis
- The synthesis and characterization of various chemical compounds involving this compound derivatives, as discussed in multiple studies, indicate the broad utility of these chemicals in synthetic chemistry and material science (Wu et al., 2011; Zhao, 2002)(https://consensus.app/papers/synthesis-24npentyloxylphenyl5chloropyrimidines-zhao/7baaf829c23350c5bd44707441d742a8/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
3-chloro-5-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-5(8(10)11)2-6(9)4-7;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPBPRTAQEEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)





![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)
